2-[(tert-butylamino)methyl]-5-[(7-chloroquinolin-4-yl)amino]phenol;dihydrochloride
Overview
Description
GSK369796 Dihydrochloride is a potent antimalarial compound known for its ability to inhibit the hERG potassium ion channel repolarization with an IC50 value of 7.5 μM . It is a 4-aminoquinoline derivative and has shown significant efficacy against various strains of Plasmodium falciparum, the parasite responsible for malaria .
Mechanism of Action
Target of Action
Gsk369796 dihydrochloride primarily targets the hERG potassium ion channel . This channel plays a crucial role in the repolarization of the cardiac action potential. Inhibition of this channel can lead to prolongation of the QT interval, which can result in serious cardiac arrhythmias .
Mode of Action
Gsk369796 dihydrochloride interacts with its target by inhibiting the hERG potassium ion channel repolarization . The IC50 value, which is a measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function, is 7.5 μM .
Biochemical Pathways
The compound affects the biochemical pathway involving the hERG potassium ion channel. By inhibiting this channel, it disrupts the normal flow of potassium ions, which can affect various cellular processes, including the cardiac action potential .
Pharmacokinetics
A phase 1 clinical trial has been completed to assess the safety, tolerability, and pharmacokinetics of gsk369796 .
Result of Action
The inhibition of the hERG potassium ion channel by Gsk369796 dihydrochloride can lead to changes in the cardiac action potential, potentially resulting in cardiac arrhythmias . Additionally, it has been found to inhibit the growth of Plasmodium falciparum strains, making it an effective antimalarial .
Biochemical Analysis
Biochemical Properties
Gsk369796 Dihydrochloride plays a crucial role in biochemical reactions, particularly in the context of the hERG potassium ion channel . It interacts with this ion channel, inhibiting its repolarization . This interaction is critical for the compound’s biochemical activity.
Cellular Effects
Gsk369796 Dihydrochloride has profound effects on various types of cells and cellular processes. It influences cell function by modulating the activity of the hERG potassium ion channel . This can impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of Gsk369796 Dihydrochloride involves binding interactions with the hERG potassium ion channel . By inhibiting the repolarization of this ion channel, Gsk369796 Dihydrochloride can exert its effects at the molecular level.
Metabolic Pathways
Gsk369796 Dihydrochloride is involved in specific metabolic pathways, particularly those involving the hERG potassium ion channel
Transport and Distribution
The transport and distribution of Gsk369796 Dihydrochloride within cells and tissues involve its interaction with the hERG potassium ion channel
Subcellular Localization
The subcellular localization of Gsk369796 Dihydrochloride and its effects on activity or function are closely tied to its interaction with the hERG potassium ion channel
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of GSK369796 Dihydrochloride involves multiple steps, starting with the preparation of the core 4-aminoquinoline structure. The key steps include:
Formation of the 4-aminoquinoline core: This is typically achieved through a series of condensation reactions involving aniline derivatives and aldehydes.
Substitution reactions: Introduction of tert-butyl and other functional groups to enhance the compound’s efficacy and stability.
Formation of the dihydrochloride salt: This is done by treating the free base with hydrochloric acid to obtain the dihydrochloride form.
Industrial Production Methods
Industrial production of GSK369796 Dihydrochloride follows similar synthetic routes but on a larger scale. The process involves:
Batch reactions: Conducted in large reactors with precise control over temperature, pressure, and reaction time.
Purification: Using techniques such as crystallization, filtration, and chromatography to ensure high purity of the final product.
Quality control: Rigorous testing to confirm the compound’s identity, purity, and potency.
Chemical Reactions Analysis
Types of Reactions
GSK369796 Dihydrochloride undergoes several types of chemical reactions, including:
Oxidation: Can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can modify the quinoline ring or other functional groups.
Substitution: Commonly undergoes nucleophilic substitution reactions, especially at the amino and quinoline positions.
Common Reagents and Conditions
Oxidation: Typically involves reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Uses reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Often employs nucleophiles like amines or thiols in the presence of catalysts or under reflux conditions.
Major Products
The major products formed from these reactions include various substituted quinoline derivatives, oxidized forms, and reduced analogs, each with potential biological activity .
Scientific Research Applications
GSK369796 Dihydrochloride has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the behavior of 4-aminoquinoline derivatives.
Biology: Investigated for its effects on cellular processes, particularly in relation to ion channel modulation.
Medicine: Primarily researched for its antimalarial properties, showing efficacy against multiple strains of Plasmodium falciparum.
Industry: Potential applications in the development of new antimalarial drugs and other therapeutic agents.
Comparison with Similar Compounds
Similar Compounds
Chloroquine: Another 4-aminoquinoline antimalarial, but with different efficacy and resistance profiles.
Amodiaquine: Similar structure but different pharmacokinetic properties.
Mefloquine: A quinoline derivative with a broader spectrum of activity but different side effects.
Uniqueness
GSK369796 Dihydrochloride is unique due to its specific inhibition of the hERG potassium ion channel and its high efficacy against resistant strains of Plasmodium falciparum. Its molecular structure allows for better binding and inhibition compared to other similar compounds.
Properties
IUPAC Name |
2-[(tert-butylamino)methyl]-5-[(7-chloroquinolin-4-yl)amino]phenol;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN3O.2ClH/c1-20(2,3)23-12-13-4-6-15(11-19(13)25)24-17-8-9-22-18-10-14(21)5-7-16(17)18;;/h4-11,23,25H,12H2,1-3H3,(H,22,24);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDVALKJFXQVZSI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC1=C(C=C(C=C1)NC2=C3C=CC(=CC3=NC=C2)Cl)O.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24Cl3N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1010411-21-8 | |
Record name | GSK-369796 dihydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1010411218 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | GSK-369796 DIHYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6W7T5AWQ47 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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